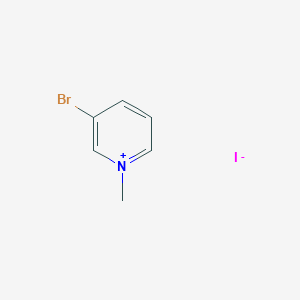

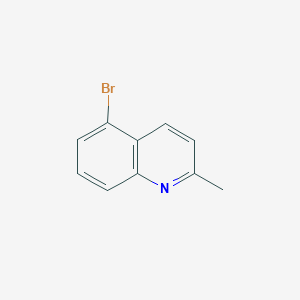

3-Bromo-1-methyl-pyridinium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1-methyl-pyridinium iodide is a compound that is part of a broader class of brominated pyridinium salts. These compounds are of interest due to their potential applications in crystal engineering and their unique structural properties. The crystal matrix of a closely related compound, N-methyl-3,5-dibromopyridinium iodide, demonstrates the formation of infinite helices with alternating cations and anions, bound by exceptionally short C–Br⋯I halogen bonding, indicating the strong electron acceptor ability of bromine substituents in the pyridinium scaffold .

Synthesis Analysis

The synthesis of brominated pyridines, which are precursors to compounds like 3-Bromo-1-methyl-pyridinium iodide, can be achieved through various methods. One such method involves a four-step sequence starting from 2-bromopyridines, culminating in an iodine-mediated cyclization step to produce 3-Arylthieno[2,3-b]pyridines . Additionally, the synthesis of various substituted pyridinium iodo- and bromoplumbates, which could be structurally related to 3-Bromo-1-methyl-pyridinium iodide, has been reported. These syntheses are influenced by the substituent's position and nature, as well as the reaction temperature .

Molecular Structure Analysis

The molecular structure of brominated pyridinium compounds can exhibit significant diversity. For instance, the related N-methyl-3,5-dibromopyridinium iodide forms a crystal structure with short halogen bonds . In another study, various substituted pyridinium cations were used to synthesize new hybrid iodo- and bromoplumbates, showing that the molecular structure can vary widely depending on the specific substituents and conditions used .

Chemical Reactions Analysis

The reactivity of brominated pyridinium salts, such as 3-Bromo-1-methyl-pyridinium iodide, can be explored through their participation in chemical reactions. For example, the electrochemical reduction of bromine- and iodine-substituted salts of N-methylpyridinium has been examined, revealing that the introduction of a bromine atom alters the reactivity and solubility of the compounds . This suggests that the presence of bromine in the pyridinium ring can significantly affect the chemical behavior of these salts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridinium salts are influenced by their molecular structure. The crystal engineering study of N-methyl-3,5-dibromopyridinium iodide highlights the importance of the electron acceptor ability of bromine substituents, which is a key factor in the formation of short halogen bonds . The structural diversity study of substituted pyridinium iodo- and bromoplumbates indicates that the thermal stability and optical properties of these compounds are also of interest, as they can vary with different substituents and synthesis conditions . Additionally, the electrochemical behavior of bromine- and iodine-substituted N-methylpyridinium salts provides insight into their reduction mechanisms and the influence of substituents on their electrochemical properties .

Aplicaciones Científicas De Investigación

Crystal Engineering

3-Bromo-1-methyl-pyridinium iodide has been used in crystal engineering. A study by Logothetis et al. (2004) found that its crystal matrix forms infinite helices with short C–Br⋯I halogen bonding, highlighting its effectiveness in crystal engineering due to the electron acceptor ability of its bromine substituents (Logothetis, Meyer, Metrangolo, Pilati, & Resnati, 2004).

Electrochemical Studies

Nekrasov et al. (1997) examined the electrochemical reduction of iodides of 1-methyl-3-bromo-pyridinium, highlighting changes in reactivities and solubility in different media (Nekrasov, Almualla, Khomchenko, Karchava, & Bundel', 1997).

Phase Transitions and Molecular Motion

The study of solid pyridinium salts, including 3-Bromo-1-methyl-pyridinium iodide, by Ripmeester (1976) using nuclear magnetic resonance and differential scanning calorimetry revealed phase transitions and molecular motion patterns (Ripmeester, 1976).

Magneto–Structural Correlation

Research by Awaga et al. (1994) on the magnetic properties of iodide salts of p-N-alkylpyridinium revealed the dependence of iodide–pyridinium ring interaction on the N-alkyl chain length, offering insights into magneto-structural correlations (Awaga, Yamaguchi, Okuno, Inabe, Nakamura, Matsumoto, & Maruyama, 1994).

Nonlinear Optical Materials

Glavcheva et al. (2004) synthesized new pyridinium–metal iodide complexes for nonlinear optical materials, highlighting the potential of 3-Bromo-1-methyl-pyridinium iodide in this field (Glavcheva, Umezawa, Okada, & Nakanishi, 2004).

Nonlinear Optical Absorption Properties

Xu et al. (2008) conducted a study on the nonlinear optical absorption properties of multisubstituted p-dimethylaminophenylethenyl pyridiniums, including derivatives of 3-Bromo-1-methyl-pyridinium iodide (Xu, Qiu, Zhou, Tang, Yang, Sun, & Audebert, 2008).

Dye-Sensitized Solar Cells

Jeon et al. (2011) explored the use of pyridinium iodide salts in dye-sensitized solar cells, demonstrating the potential of 3-Bromo-1-methyl-pyridinium iodide in enhancing solar cell efficiency (Jeon, Jo, Kim, Jun, & Han, 2011).

Direcciones Futuras

Pyridinium salts, including 3-Bromo-1-methyl-pyridinium iodide, have played an intriguing role in a wide range of research topics over the centuries. They have been highlighted for their synthetic routes, reactivity, and their importance in various applications . The continued investigation of novel methods of synthesis and applications of these compounds is expected .

Mecanismo De Acción

Target of Action

3-Bromo-1-methyl-pyridinium iodide, also known as 3-bromo-1-methylpyridin-1-ium iodide, is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . .

Mode of Action

It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Pyridinium salts have been highlighted for their synthetic routes and reactivity .

Propiedades

IUPAC Name |

3-bromo-1-methylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRITASIILKTKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)Br.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507123 |

Source

|

| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methyl-pyridinium iodide | |

CAS RN |

32222-42-7 |

Source

|

| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)